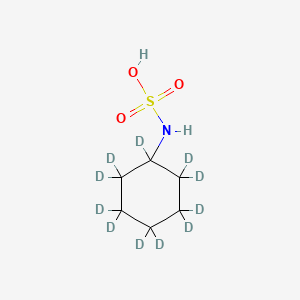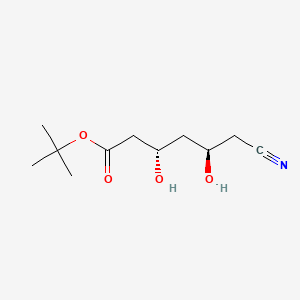
2-Acetoxymethyl-5-hydroxymethyl-4-methoxy-3-methylpyridine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
2-Acetoxymethyl-5-hydroxymethyl-4-methoxy-3-methylpyridine is a chemical compound with the molecular formula C11H15NO4 . It appears as a yellow oil .
Molecular Structure Analysis
The molecular structure of this compound is represented by the formula C11H15NO4 . The IUPAC name for this compound is [5-(hydroxymethyl)-4-methoxy-3-methylpyridin-2-yl]methyl acetate . The exact mass of the compound is 225.10000 .Physical And Chemical Properties Analysis
This compound has a molecular weight of 225.24 . It has 5 H-bond acceptors and 1 H-bond donor .Scientific Research Applications
Synthesis and Chemical Transformations
2-Acetoxymethyl-5-hydroxymethyl-4-methoxy-3-methylpyridine and its analogs have been explored primarily in the context of chemical synthesis and transformations. For instance, Pan Xiang-jun (2006) detailed the synthesis of 2-{[4-(3-methoxypropoxy)-3-methylpyridine-2-yl]-methylthio}-1H-benzimidazole, starting from 4-chloro-2,3-dimethylpyridine N-oxide. This process involved several steps, including the synthesis of 2-acetoxymethyl-4-(3-methoxy-propoxy)-3-methylpyridine with high yield and purity, showcasing its potential as a building block in organic synthesis (Pan Xiang-jun, 2006).
Furthermore, the compound has been implicated in the synthesis of various vitamin B6 analogs. M. Y. Karpeiskii and colleagues (1971) synthesized 4-Acetyl-3-hydroxy-5-hydroxymethyl-2-methylpyridine 5-phosphate, a vitamin B6 analog, through a series of transformations starting from related pyridine compounds. This research highlights its role in synthesizing nutritionally significant compounds (Karpeiskii, Padyukova, & Florent’ev, 1971).
Building Blocks for Bioactive Compounds
The chemical has also been utilized as a precursor for bioactive compounds. In a study by Bai Linsha (2015), a new Schiff base was synthesized based on the condensation reaction of 2-hydroxy-4-methoxybenzaldehyde and 2-amino-3-methylpyridine, demonstrating the compound's utility in creating structurally diverse molecules with potential biological activities (Bai Linsha, 2015).
Chemical Characterization and Properties
Studies have also focused on the chemical characterization and properties of related compounds. For example, Xu Bao-cai (2004) described the synthesis of 2-chloromethyl-4-methoxy-3,5-dimethylpyridine hydrochloride from 2,3,5-trimethylpyridine, detailing the steps involved and the structural identification of the product. This work contributes to our understanding of the chemical behavior and properties of such pyridine derivatives (Xu Bao-cai, 2004).
properties
IUPAC Name |
[5-(hydroxymethyl)-4-methoxy-3-methylpyridin-2-yl]methyl acetate |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H15NO4/c1-7-10(6-16-8(2)14)12-4-9(5-13)11(7)15-3/h4,13H,5-6H2,1-3H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FNMCMPIACYABKB-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=CN=C1COC(=O)C)CO)OC |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H15NO4 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30675508 |
Source


|
| Record name | [5-(Hydroxymethyl)-4-methoxy-3-methylpyridin-2-yl]methyl acetate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30675508 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
225.24 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
120003-77-2 |
Source


|
| Record name | 2,5-Pyridinedimethanol, 4-methoxy-3-methyl-, 2-acetate | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=120003-77-2 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | [5-(Hydroxymethyl)-4-methoxy-3-methylpyridin-2-yl]methyl acetate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30675508 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![1-Benzyl-4-[N-(1-propanoyl)-N-phenylamino]-4-methoxymethylpiperidine-d3](/img/structure/B565015.png)











